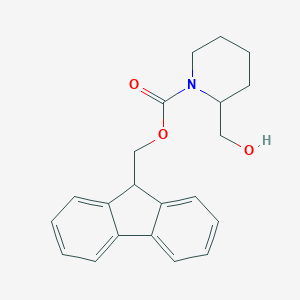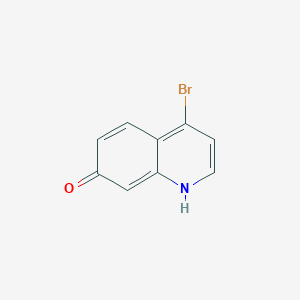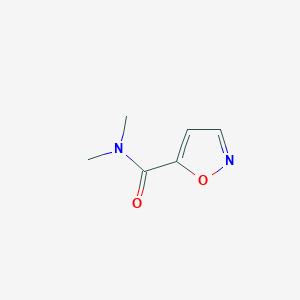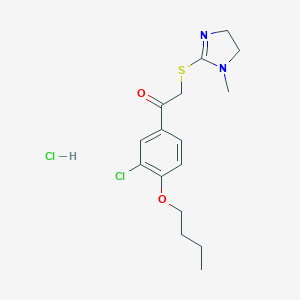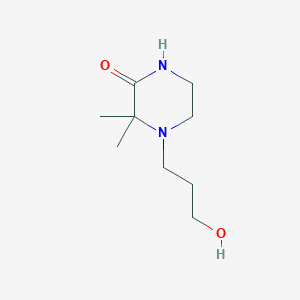
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a piperazinone derivative that has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one is not fully understood. However, it has been proposed that 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one may act by disrupting the cell membrane of microorganisms, leading to their death. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to bind to proteins, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to bind to proteins and alter their conformation, which may have implications for drug discovery and chemical biology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high purity and yield, which allows for reproducible results. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to have broad-spectrum antimicrobial activity, making it a useful tool for studying the effects of antimicrobial agents. However, one limitation of using 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one. One area of interest is the development of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one-based antimicrobial agents for use in medicine and agriculture. In addition, further studies are needed to elucidate the mechanism of action of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one and its effects on proteins. Finally, the incorporation of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one into materials for use in various applications, such as drug delivery and tissue engineering, is an area of active research.
Méthodes De Synthèse
The synthesis of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one involves the reaction of 3,3-dimethylpiperazin-2-one with 3-chloropropanol in the presence of a base catalyst. The resulting product is then purified through crystallization. This method has been shown to yield 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one with high purity and yield.
Applications De Recherche Scientifique
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been found to have potential applications in various scientific research fields, including drug discovery, chemical biology, and materials science. In drug discovery, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. In chemical biology, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been used as a probe to study protein-ligand interactions. In materials science, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been incorporated into polymers to improve their mechanical properties.
Propriétés
Numéro CAS |
161459-57-0 |
|---|---|
Nom du produit |
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-(3-hydroxypropyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)8(13)10-4-6-11(9)5-3-7-12/h12H,3-7H2,1-2H3,(H,10,13) |
Clé InChI |
HRTFIRHLZBOCQX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NCCN1CCCO)C |
SMILES canonique |
CC1(C(=O)NCCN1CCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




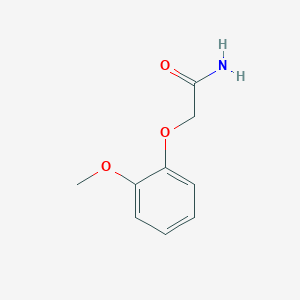
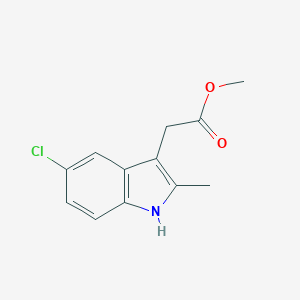
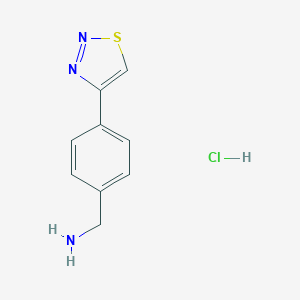
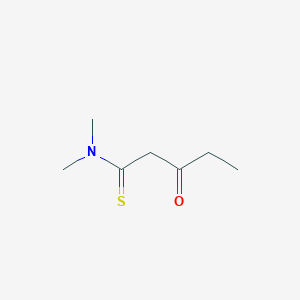
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
